molecular formula C13H21N5O3 B15273276 tert-butyl 3-(4-carbamoyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate

tert-butyl 3-(4-carbamoyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate

Cat. No.: B15273276
M. Wt: 295.34 g/mol
InChI Key: VHFOMVBVFLALLW-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-carbamoyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a tert-butyl ester and a 1,2,3-triazole ring, which is further substituted with a carbamoyl group. The unique structure of this compound makes it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-carbamoyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or the piperidine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl 3-(4-carbamoyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-carbamoyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can form strong interactions with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the carbamoyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(4-carbamoyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate is unique due to its combination of a piperidine ring, a triazole ring, and a carbamoyl group. This structure provides a versatile platform for various chemical modifications and applications, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H21N5O3

Molecular Weight

295.34 g/mol

IUPAC Name

tert-butyl 3-(4-carbamoyltriazol-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C13H21N5O3/c1-13(2,3)21-12(20)17-6-4-5-9(7-17)18-8-10(11(14)19)15-16-18/h8-9H,4-7H2,1-3H3,(H2,14,19)

InChI Key

VHFOMVBVFLALLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(N=N2)C(=O)N

Origin of Product

United States

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